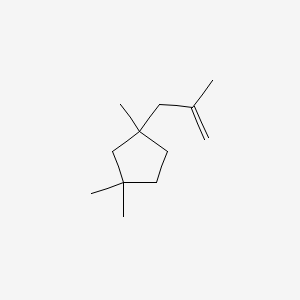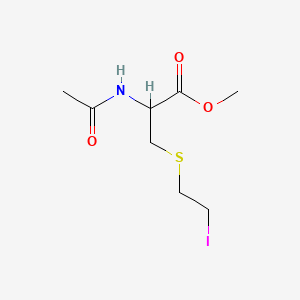![molecular formula C15H13N3O4S B14448259 Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans- CAS No. 73155-20-1](/img/structure/B14448259.png)
Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans- is a specialized organic compound belonging to the aziridine family. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and versatility in synthetic chemistry. This particular compound features a 2,4-dinitrophenyl thio group, a methyl group, and a phenyl group, making it a unique and valuable molecule for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans- typically involves the reaction of a substituted alkene with O-(2,4-dinitrophenyl)hydroxylamine (DPH) in the presence of rhodium catalysts . This method ensures the formation of the aziridine ring with the desired substituents in the trans-configuration.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans- undergoes various chemical reactions, including:
Nucleophilic Ring Opening: This reaction is facilitated by nucleophiles such as amines, thiols, and alcohols, leading to the formation of open-chain products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary depending on the desired outcome.
Substitution Reactions: Substitution reactions can occur at the nitrogen atom or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Common reagents include amines, thiols, and alcohols, often in the presence of a base or acid catalyst.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions include open-chain amines, thiols, alcohols, and various substituted derivatives, depending on the specific reaction pathway.
科学的研究の応用
Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans- has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans- involves the nucleophilic attack on the aziridine ring, leading to ring opening and subsequent reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the 2,4-dinitrophenyl thio group and the steric effects of the methyl and phenyl groups . These factors contribute to its unique reactivity and selectivity in various chemical transformations.
類似化合物との比較
Aziridine: The parent compound, a simple three-membered nitrogen-containing ring.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity but different ring strain and properties.
Uniqueness: Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans- stands out due to its specific substituents, which impart unique electronic and steric properties. These features make it particularly valuable in specialized applications where selective reactivity and stability are required.
特性
CAS番号 |
73155-20-1 |
|---|---|
分子式 |
C15H13N3O4S |
分子量 |
331.3 g/mol |
IUPAC名 |
(2S,3S)-1-(2,4-dinitrophenyl)sulfanyl-2-methyl-3-phenylaziridine |
InChI |
InChI=1S/C15H13N3O4S/c1-10-15(11-5-3-2-4-6-11)16(10)23-14-8-7-12(17(19)20)9-13(14)18(21)22/h2-10,15H,1H3/t10-,15+,16?/m0/s1 |
InChIキー |
DAGZOLMJHXPBRF-DYIOSXRMSA-N |
異性体SMILES |
C[C@H]1[C@@H](N1SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
正規SMILES |
CC1C(N1SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(But-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14448184.png)
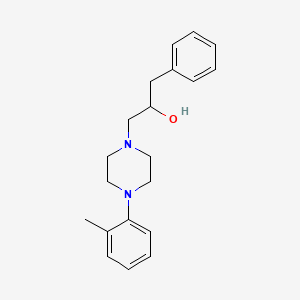
![15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid](/img/structure/B14448193.png)
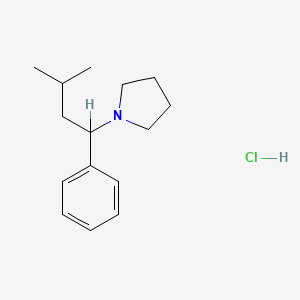
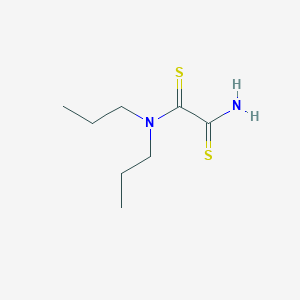
![1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14448219.png)
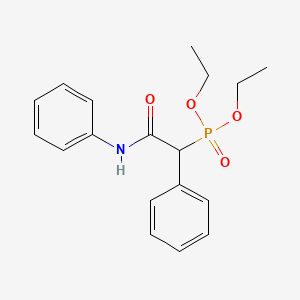
![6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine](/img/structure/B14448226.png)
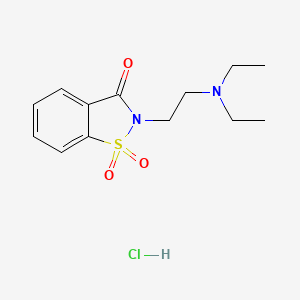
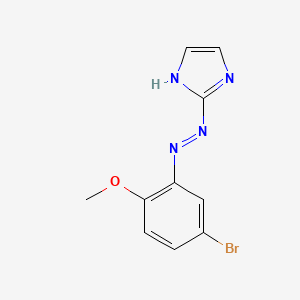
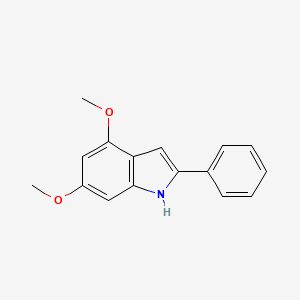
![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)
